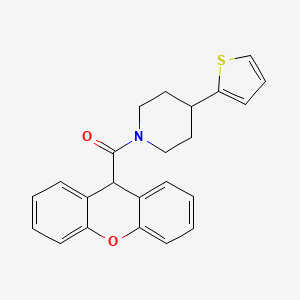

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine

Description

Properties

IUPAC Name |

(4-thiophen-2-ylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2S/c25-23(24-13-11-16(12-14-24)21-10-5-15-27-21)22-17-6-1-3-8-19(17)26-20-9-4-2-7-18(20)22/h1-10,15-16,22H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFQMBXXPWEPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the xanthene derivative, followed by the introduction of the piperidine ring and finally the thiophene group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Alcohols from the xanthene carbonyl group.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Impact of Substituents on Physicochemical Properties

- Xanthene vs. Thioxanthene : Replacing the xanthene oxygen with sulfur (as in ) increases molar refractivity and polarizability but reduces hydrogen-bonding capacity.

- Thiophene vs.

- Trifluoromethyl Group : The CF₃ group in enhances lipophilicity (logP +1.5) and resistance to oxidative metabolism, a common strategy in drug design .

Biological Activity

The compound 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a synthetic organic molecule that integrates a piperidine ring with thiophene and xanthene moieties. This structural combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.43 g/mol. The compound features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Thiophene moiety : A five-membered aromatic ring containing sulfur.

- Xanthene moiety : A fused bicyclic structure that enhances biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

- Enzymatic inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor modulation : The compound could influence receptor activity, particularly in the central nervous system or cancer-related pathways.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation in various models.

Antiviral Activity

A study focused on piperidine derivatives revealed that certain compounds exhibited potent activity against HIV-1. For instance, a related piperidine derivative showed an EC50 value of 2.20 nmol/L, demonstrating significant antiviral properties . This suggests that this compound may also possess antiviral potential.

Anticancer Research

Research has indicated that compounds containing xanthene and thiophene moieties can inhibit the HSP90 protein, which is crucial for cancer cell survival. Inhibiting HSP90 leads to the degradation of several oncogenic proteins, thus reducing tumor growth . This mechanism highlights the potential of this compound as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(furan-2-carbonyl)-piperazine | Furan | Antiviral, anticancer |

| 4-(carbazole-9-carbonyl)-piperazine | Carbazole | Anticancer |

| 4-(thiophen-2-carbonyl)-piperazine | Thiophene | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.